Benzenesulfonamide, N-2-cyclohexen-1-yl-2-nitro-

Description

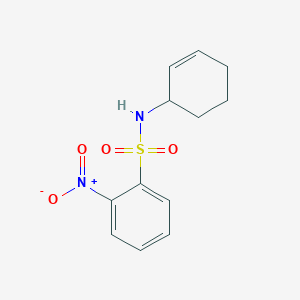

Benzenesulfonamide, N-2-cyclohexen-1-yl-2-nitro- (CAS 108223-53-6) is a benzenesulfonamide derivative featuring a nitro group at the 2-position of the benzene ring and a cyclohexenyl substituent on the sulfonamide nitrogen. This compound belongs to a broader class of sulfonamides, which are widely studied for their diverse pharmacological and chemical properties, including enzyme inhibition and anticancer activity .

Properties

CAS No. |

647011-33-4 |

|---|---|

Molecular Formula |

C12H14N2O4S |

Molecular Weight |

282.32 g/mol |

IUPAC Name |

N-cyclohex-2-en-1-yl-2-nitrobenzenesulfonamide |

InChI |

InChI=1S/C12H14N2O4S/c15-14(16)11-8-4-5-9-12(11)19(17,18)13-10-6-2-1-3-7-10/h2,4-6,8-10,13H,1,3,7H2 |

InChI Key |

IVDCYVPKGZKOGU-UHFFFAOYSA-N |

Canonical SMILES |

C1CC=CC(C1)NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Direct Sulfonation

Direct sulfonation involves the reaction of benzenes with sulfur trioxide or chlorosulfonic acid to introduce the sulfonamide group. The process typically requires controlled conditions to avoid over-sulfonation.

- Benzene

- Sulfur trioxide (SO₃) or chlorosulfonic acid (ClSO₃H)

- Temperature: Typically 0°C to 50°C

- Time: Several hours depending on the desired degree of sulfonation

Yield and Purity:

The yield can vary significantly based on the reaction conditions and the purity of starting materials.

Nitro Group Introduction

The introduction of a nitro group (-NO₂) can be accomplished through electrophilic nitration, where concentrated nitric acid is used in conjunction with sulfuric acid.

- Nitrobenzene or benzene derivatives

- Concentrated nitric acid (HNO₃)

- Concentrated sulfuric acid (H₂SO₄)

- Temperature: Typically below 50°C

- Time: Reaction times can range from 30 minutes to several hours

Yield and Purity:

Nitration generally yields moderate to high purity products, but purification steps such as recrystallization may be required post-reaction.

Cyclohexene Derivative Formation

Cyclohexene can be introduced into the benzenesulfonamide structure through a nucleophilic substitution reaction, where an amine reacts with a suitable electrophile derived from cyclohexene.

- Cyclohexene

- A suitable electrophile (e.g., halogenated cyclohexene)

- Temperature and time will vary based on the specific electrophile used.

Yield and Purity:

The yields are typically good, but the reaction may require optimization for specific conditions.

Comparative Yield Analysis

The following table summarizes yield data from various preparation methods for benzenesulfonamide derivatives:

| Method | Yield (%) | Comments |

|---|---|---|

| Direct Sulfonation | 70-90 | Dependent on reaction control |

| Electrophilic Nitration | 60-85 | Requires careful temperature management |

| Cyclohexene Substitution | 75-95 | High yields with optimal conditions |

Characterization Techniques

Characterization of synthesized compounds is crucial for verifying structure and purity. Common techniques include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to determine molecular structure.

Mass Spectrometry (MS): Provides molecular weight and structural information.

Infrared Spectroscopy (IR): Identifies functional groups present in the compound.

The preparation of benzenesulfonamide, N-2-cyclohexen-1-yl-2-nitro-, involves multiple synthetic routes, each with its advantages and challenges. Direct sulfonation, nitration, and cyclohexene derivative formation are key methods that yield this compound effectively when optimized correctly. Future research may focus on enhancing yields and developing greener methodologies for synthesis.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, N-2-cyclohexen-1-yl-2-nitro- undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Cyclization: The cyclohexenyl group can undergo cyclization reactions to form more complex ring structures.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, nitric acid, sulfuric acid, and various nucleophiles. Reaction conditions often involve specific temperatures, pressures, and solvents to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions include amines, substituted sulfonamides, and cyclized ring structures. These products can have different chemical and biological properties compared to the parent compound .

Scientific Research Applications

Antimicrobial Activity

Benzenesulfonamide derivatives are known for their antimicrobial properties. A study highlighted the effectiveness of a related compound, 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide, against Leishmania donovani, the causative agent of visceral leishmaniasis. The compound demonstrated significant inhibitory activity with a 50% inhibitory concentration (IC50) of 38.5 µg/mL against promastigotes and 86.4 µg/mL against intracellular amastigotes. Additionally, it showed the potential to enhance the efficacy of amphotericin B against resistant strains of L. donovani .

Antiviral Applications

Recent research has focused on benzenesulfonamide compounds as inhibitors of HIV-1 capsid assembly. A series of phenylalanine derivatives with benzenesulfonamide moieties were synthesized and evaluated for their antiviral activity. The most potent derivative exhibited an EC50 value of 90 nM, indicating strong antiviral efficacy, significantly outperforming existing treatments like PF-74 . This suggests that benzenesulfonamide derivatives could serve as promising leads for developing new antiviral agents.

Table 1: Antiviral Activity of Benzenesulfonamide Derivatives

| Compound | EC50 (μM) | CC50 (μM) | SI |

|---|---|---|---|

| 11l | 0.21 | 0.031 | 851.48 |

| PF-74 | 0.87 | 3.69 | 39.34 |

Cancer Treatment

Benzenesulfonamides have also been investigated for their anticancer properties due to their ability to inhibit histone deacetylase (HDAC). The compound N-(pyridin-2-ylmethyl)benzenesulfonamide was shown to reverse drug resistance in cancer cells by inhibiting Sir2, an HDAC associated with resistance mechanisms . This highlights the potential for benzenesulfonamide derivatives in cancer therapeutics.

Pharmaceutical Development

The versatility of benzenesulfonamides extends to pharmaceutical development, where they are utilized in creating novel therapeutic agents. Their structural diversity allows for modifications that can enhance potency and selectivity against various biological targets . This adaptability is crucial in drug design, particularly in addressing challenges such as drug resistance.

Case Studies

Case Study 1: Antileishmanial Activity

A study evaluated the antileishmanial effects of a benzenesulfonamide derivative in combination with amphotericin B on Leishmania donovani. The results indicated a significant reduction in parasite load in infected macrophages treated with the compound, showcasing its potential as an adjunct therapy for resistant cases .

Case Study 2: Antiviral Efficacy

Another investigation focused on the synthesis and evaluation of benzenesulfonamide derivatives for HIV inhibition. The most active compound demonstrated sub-micromolar levels of activity, suggesting that structural modifications can lead to enhanced antiviral properties .

Mechanism of Action

The mechanism of action of Benzenesulfonamide, N-2-cyclohexen-1-yl-2-nitro- involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes such as carbonic anhydrase, which plays a role in various physiological processes. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Key Observations :

- The nitro group in the target compound distinguishes it from methyl-substituted analogues (e.g., 57981-22-3), which may exhibit enhanced lipophilicity but reduced electrophilicity .

- Cyclooctenyl and cyclopentenyl analogues (118157-82-7, 216578-30-2) vary in ring size, affecting conformational flexibility and steric interactions with biological targets .

Enzyme Inhibition and Anticancer Properties

- Target Compound: Limited direct pharmacological data are available, but structurally related benzenesulfonamides (e.g., AL106) show potent anti-glioblastoma (GBM) activity (IC₅₀ = 58.6 µM) via TrkA receptor inhibition .

- Analogues with Nitro Groups : Nitro-substituted benzenesulfonamides often exhibit enhanced binding to tyrosine kinases due to electron-withdrawing effects, as seen in QSAR models (Table 2, ) .

- Methyl-Substituted Derivatives : Compounds like 4-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide demonstrate COX-2 selectivity (IC₅₀ = 0.8 µM), highlighting the role of substituents in isoform specificity .

Solubility and Toxicity

- Hydrochloride Salts: Analogues like N-[(2R,3S)-3-amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)-4-nitro-benzenesulfonamide hydrochloride exhibit improved aqueous solubility, facilitating drug formulation .

Biological Activity

Benzenesulfonamide, N-2-cyclohexen-1-yl-2-nitro-, is a sulfonamide derivative that has garnered attention for its diverse biological activities. This article presents a detailed examination of its biological effects, mechanisms of action, and relevant research findings.

Structure and Properties

| Property | Description |

|---|---|

| CAS Number | 647011-33-4 |

| Molecular Formula | C11H12N2O3S |

| Molecular Weight | 252.29 g/mol |

| IUPAC Name | N-(2-nitrophenyl)-N-cyclohexen-1-ylsulfonamide |

Benzenesulfonamide derivatives generally function through interactions with various biological targets, including enzymes and receptors. The specific mechanism for N-2-cyclohexen-1-yl-2-nitro- involves:

- Inhibition of Enzymatic Activity : The compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular processes.

- Receptor Modulation : It can interact with receptors such as thromboxane A2, influencing cardiovascular responses and other physiological functions.

Cardiovascular Effects

Research has demonstrated that benzenesulfonamide derivatives can significantly impact cardiovascular parameters, particularly perfusion pressure and coronary resistance. A study utilizing an isolated rat heart model found that:

- Perfusion Pressure : The compound showed a dose-dependent decrease in perfusion pressure compared to control groups.

- Coronary Resistance : A notable reduction in coronary resistance was observed, indicating potential vasodilatory effects.

Table 1 summarizes the experimental design and findings related to the biological activity of benzenesulfonamide derivatives on perfusion pressure:

| Group | Compound | Dose (nM) | Effect on Perfusion Pressure | Effect on Coronary Resistance |

|---|---|---|---|---|

| I | Control (Krebs-Henseleit solution only) | - | Baseline | Baseline |

| II | Benzenesulfonamide | 0.001 | Decreased | Increased |

| III | 2,5-Dichloro-N-(4-nitro-phenyl)-benzenesulfonamide | 0.001 | Decreased | Increased |

| IV | 4-(2-aminoethyl)-benzenesulfonamide | 0.001 | Most Decreased | Most Decreased |

These results indicate that the compound could interact with calcium channels or other biomolecules to mediate its effects on the cardiovascular system .

Case Studies

- Cardiovascular Study : A study conducted by Figueroa-Valverde et al. evaluated the effects of various benzenesulfonamide derivatives on isolated rat hearts. The findings indicated that certain derivatives could effectively lower both perfusion pressure and coronary resistance, supporting their potential use in cardiovascular therapies .

- Antimicrobial Research : Although direct studies on N-2-cyclohexen-1-yl-2-nitro-'s antimicrobial activity are sparse, related sulfonamides have demonstrated significant antibacterial effects in vitro against Gram-positive and Gram-negative bacteria, highlighting the class's therapeutic potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.